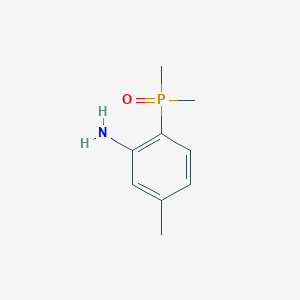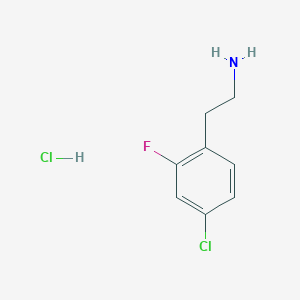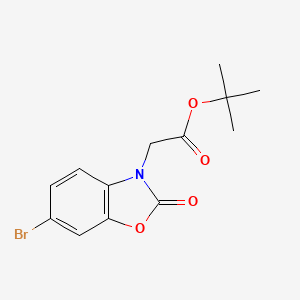
tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a bromine atom and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate typically involves the reaction of 6-bromo-2-oxobenzo[D]oxazole with tert-butyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction Reactions: The oxazole ring can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Reduction Reactions: Products include amines and alcohols.
Oxidation Reactions: Products include carboxylic acids and ketones.
Aplicaciones Científicas De Investigación
tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl bromoacetate
- 6-bromo-2-oxobenzo[D]oxazole
- Tert-butyl 2-bromoacetate
Uniqueness
tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is unique due to the combination of the bromine atom and the oxazole ring, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
tert-butyl 2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-13(2,3)19-11(16)7-15-9-5-4-8(14)6-10(9)18-12(15)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCRIKNNRXNJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Br)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
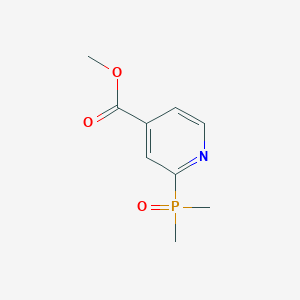
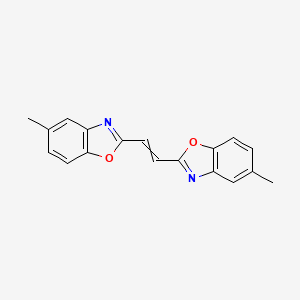

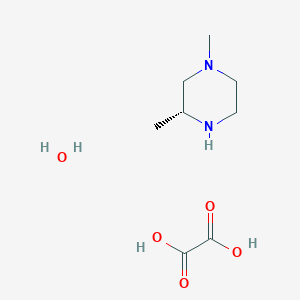
![[(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl fluoride](/img/structure/B8145607.png)
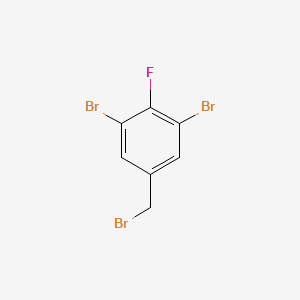
amine](/img/structure/B8145621.png)


![6-Methylene-[1,4]oxazepane hydrochloride](/img/structure/B8145629.png)
![6-Methylene-[1,4]oxazepane](/img/structure/B8145634.png)
